Cas no 1596780-05-0 (2-(4-Amino-3-methoxyphenyl)ethan-1-ol)

2-(4-Amino-3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-amino-3-methoxyphenyl)ethan-1-ol
- NE59553
- 2-(4-Amino-3-methoxyphenyl)ethan-1-ol
-
- Inchi: 1S/C9H13NO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3
- InChI Key: PMDQAUJEYXGGQR-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CCO)N
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 55.5
2-(4-Amino-3-methoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-182249-1.0g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-182249-10.0g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 10.0g |
$2884.0 | 2023-02-16 | |
TRC | A612538-100mg |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 100mg |
$ 275.00 | 2022-06-08 | ||
Enamine | EN300-182249-5g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 5g |
$1945.0 | 2023-09-19 | |
1PlusChem | 1P01BF0J-50mg |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 50mg |
$246.00 | 2023-12-20 | |
1PlusChem | 1P01BF0J-1g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 1g |
$892.00 | 2023-12-20 | |
1PlusChem | 1P01BF0J-250mg |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 250mg |
$471.00 | 2023-12-20 | |
Enamine | EN300-182249-0.5g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 0.5g |
$524.0 | 2023-09-19 | |
Enamine | EN300-182249-0.05g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 0.05g |
$155.0 | 2023-09-19 | |
Enamine | EN300-182249-0.25g |
2-(4-amino-3-methoxyphenyl)ethan-1-ol |
1596780-05-0 | 95% | 0.25g |
$331.0 | 2023-09-19 |
2-(4-Amino-3-methoxyphenyl)ethan-1-ol Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 2-(4-Amino-3-methoxyphenyl)ethan-1-ol
Introduction to 2-(4-Amino-3-methoxyphenyl)ethan-1-ol (CAS No. 1596780-05-0)
2-(4-Amino-3-methoxyphenyl)ethan-1-ol, identified by the Chemical Abstracts Service (CAS) number 1596780-05-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic ether moiety linked to an ethanol side chain, has garnered attention due to its structural versatility and potential biological activities. The presence of both an amino group and a methoxy substituent on the aromatic ring introduces unique reactivity, making it a valuable intermediate in the development of novel therapeutic agents.
The compound’s structural framework, characterized by a benzene ring substituted at the 3-position with a methoxy group and at the 4-position with an amino group, contributes to its interaction with various biological targets. Such structural features are often exploited in medicinal chemistry to modulate enzyme inhibition or receptor binding affinity. The ethanol side chain further extends its utility, allowing for modifications that can enhance solubility or metabolic stability, critical factors in drug design.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol. Molecular docking studies suggest that this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders. The amino and methoxy groups provide hydrogen bonding opportunities, facilitating interactions with target proteins.
In vitro studies have begun to explore the potential of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol as a lead compound for drug discovery. Its ability to engage with multiple biological pathways makes it a promising candidate for further optimization. Researchers are particularly interested in its potential as a scaffold for developing kinase inhibitors, given the high-throughput screening data indicating favorable binding affinities.
The synthesis of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol involves multi-step organic transformations, including nucleophilic aromatic substitution and reduction reactions. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Advances in catalytic methods have improved the efficiency of these reactions, reducing the environmental impact and cost associated with its production.
The role of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol in drug development is further highlighted by its potential as a building block for more complex molecules. Medicinal chemists often use such intermediates to construct libraries of compounds for screening purposes. The structural diversity introduced by varying the side chains or substituents on the aromatic ring can lead to novel pharmacophores with enhanced therapeutic profiles.
Current research is also exploring the derivatives of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol to improve its pharmacological properties. For instance, modifications aimed at increasing metabolic stability or reducing off-target effects could make it a more viable candidate for clinical development. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising derivatives, offering new avenues for therapeutic intervention.
The safety profile of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is another critical aspect being evaluated. Preclinical toxicology studies are essential to assess its potential side effects and ensure that it meets safety standards before human trials can begin. These studies provide valuable data on dosage thresholds, organ toxicity, and other safety parameters that are crucial for regulatory approval.
The future prospects for 2-(4-Amino-3-methoxyphenyl)ethan-1-ol in pharmaceutical research remain promising. As our understanding of biological pathways continues to expand, so does the potential for this compound to contribute to new treatments. Collaborative efforts between academic institutions and pharmaceutical companies will be key to translating laboratory findings into clinical applications.
In summary, 2-(4-Amino-3-methoxyphenyl)ethan-1-ol (CAS No. 1596780-05-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. With ongoing research focused on optimizing its synthesis, exploring its pharmacological properties, and evaluating its safety profile, this compound is poised to play a crucial role in the development of next-generation therapeutics.
1596780-05-0 (2-(4-Amino-3-methoxyphenyl)ethan-1-ol) Related Products
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)



